molecular formula C12H8ClNO B3053891 2-chloro-10H-phenoxazine CAS No. 56821-03-5

2-chloro-10H-phenoxazine

Cat. No.: B3053891
CAS No.: 56821-03-5
M. Wt: 217.65 g/mol
InChI Key: ZLPPJJZCOCPXDE-UHFFFAOYSA-N
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Description

2-Chloro-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family. It is characterized by the presence of a chlorine atom at the second position of the phenoxazine ring. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-10H-phenoxazine typically involves the condensation of 2-aminophenol with 2-chlorobenzoquinone. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction can be represented as follows:

2-aminophenol+2-chlorobenzoquinoneThis compound\text{2-aminophenol} + \text{2-chlorobenzoquinone} \rightarrow \text{this compound} 2-aminophenol+2-chlorobenzoquinone→this compound

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of solvents such as diphenyl ether and polar protic solvents at elevated temperatures (250-280°C) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxazine-2,3-dione.

    Reduction: Reduction reactions can yield this compound derivatives with different substituents.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce additional functional groups into the phenoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Chloro-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. For instance, in its role as an antioxidant, the compound can scavenge free radicals, thereby protecting cells from oxidative damage. In medicinal applications, it can inhibit the activity of specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-10H-phenoxazine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity or activity is desired .

Properties

IUPAC Name

2-chloro-10H-phenoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPPJJZCOCPXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442763
Record name 2-chlorophenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56821-03-5
Record name 2-chlorophenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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